2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
2-(4-Methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenoxy group and a substituted phenyl ring bearing a 2-oxopiperidin-1-yl moiety.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-13-16(6-11-19(15)23-12-4-3-5-21(23)25)22-20(24)14-27-18-9-7-17(26-2)8-10-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPOUOUAVUHZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the methoxyphenoxy intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Introduction of the piperidinyl group: The intermediate is then reacted with a piperidinone derivative under suitable conditions to introduce the piperidinyl group.
Acetamide formation: Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can produce a hydroxyl-containing compound.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Substituent Effects on Bioactivity: The 2-oxopiperidin-1-yl group in the target compound introduces a six-membered lactam ring, which may enhance binding to enzymes like kinases or proteases through hydrogen bonding. Coumarin derivatives (e.g., ) are often associated with fluorescence and antioxidant properties, diverging from the target compound’s likely mechanism of action.
Synthetic Yields and Stability: Compounds with thiazolidinone or thioamide groups (e.g., ) are synthesized in moderate yields (80–89%) but may exhibit lower stability due to hydrolytic susceptibility. The target compound’s oxopiperidine moiety likely offers greater stability under physiological conditions.
The target compound’s methyl and oxopiperidine substituents may favor CNS-targeted applications, similar to piperidine-containing drugs like donepezil.
Research Findings and Limitations
- Structural Characterization : Many analogs, including the target compound, rely on $ ^1H $-NMR and MS for structural validation, as seen in compounds synthesized with 80–89% yields . However, crystallographic data (e.g., ) are sparse for the target, limiting conformational analysis.
Biological Activity
2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic compound with potential applications in pharmacology, particularly in the modulation of multidrug resistance (MDR) in cancer therapy. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Methoxyphenoxy group : Enhances lipophilicity and bioavailability.
- Oxopiperidine moiety : Implicated in biological activity through interaction with various molecular targets.
The molecular formula is with a molecular weight of approximately 396.48 g/mol.
The biological activity of this compound primarily involves its role as a modulator of P-glycoprotein (P-gp), a key player in MDR. The compound has been shown to:
- Inhibit P-gp-mediated drug efflux, thereby enhancing the intracellular concentration of chemotherapeutic agents.
- Exhibit cytotoxic effects against MDR cancer cell lines, suggesting its potential as an effective MDR revertant.
In Vitro Studies
A series of studies have demonstrated the compound's effectiveness in reversing MDR:
| Study | Cell Line | Concentration (μg/mL) | FAR Value |
|---|---|---|---|
| Study 1 | L5178Y/MDR1 | 0.4 | 7.35 |
| Study 2 | Colo320/MDR1 | 0.4 | 10.8 |
| Study 3 | L5178Y | 4 | 11 - 43 (vs. Verapamil) |
These findings indicate that the compound significantly enhances the efficacy of established chemotherapeutics by overcoming resistance mechanisms.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the oxopiperidine structure can enhance potency:
- The presence of specific substituents on the phenyl rings correlates with increased P-gp inhibition.
- The optimal configuration appears to be a combination of methoxy groups and specific alkyl substitutions on the piperidine ring.
Case Studies
-
Case Study on MDR Reversal
- In a controlled experiment using L5178Y/MDR1 cells, the compound demonstrated a significant reduction in IC50 values compared to untreated controls, indicating its potential for clinical applications in overcoming drug resistance.
-
Combination Therapy
- A study explored the effects of combining this compound with standard chemotherapeutics like doxorubicin. Results showed a synergistic effect, leading to enhanced cytotoxicity against resistant cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
